Cathepsin L Inhibitor VI

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cathepsin L Inhibitor VI is a small molecule inhibitor that targets the enzyme cathepsin L, a cysteine protease involved in various physiological and pathological processes. Cathepsin L plays a crucial role in protein degradation within lysosomes and is implicated in numerous diseases, including cancer, cardiovascular diseases, and viral infections . Inhibiting cathepsin L has therapeutic potential in treating these conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin L Inhibitor VI typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and potency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cathepsin L Inhibitor VI undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Aplicaciones Científicas De Investigación

Cancer Treatment

Cathepsin L has been implicated in cancer progression and drug resistance. Research indicates that inhibiting this enzyme can enhance the efficacy of chemotherapeutic agents.

- Mechanism of Action : Cathepsin L is involved in the regulation of apoptosis and the degradation of extracellular matrix components, which facilitates tumor invasion and metastasis. By inhibiting Cathepsin L, researchers have observed a decrease in tumor growth and an increase in sensitivity to drugs like doxorubicin and etoposide .

- Case Study : In vitro studies demonstrated that the combination of Cathepsin L Inhibitor VI with doxorubicin significantly suppressed the proliferation of drug-resistant tumors in nude mice. The inhibitor prevented the adaptation of cancer cells to chemotherapy, suggesting its potential as a therapeutic adjunct in cancer treatment .

| Study | Findings | Implications |

|---|---|---|

| In vitro experiments | Inhibition of Cathepsin L prevented drug resistance | Enhances efficacy of chemotherapy |

| Animal model studies | Combination therapy reduced tumor size | Potential for clinical application |

Viral Infections

Cathepsin L plays a crucial role in the entry of several viruses into host cells, including coronaviruses.

- Antiviral Activity : Recent studies have shown that this compound exhibits potent antiviral activity against SARS-CoV-2, with effective concentrations (EC50) in the low nanomolar range. This suggests that targeting Cathepsin L could be a viable strategy for treating COVID-19 and other viral infections .

- Case Study : A study characterized the anti-SARS-CoV-2 activity of various inhibitors, including this compound. The compound was found to inhibit viral entry effectively, highlighting its potential as a therapeutic agent against emerging RNA viruses .

| Virus | Inhibitor | EC50 (nM) | Effectiveness |

|---|---|---|---|

| SARS-CoV-2 | This compound | <10 | High antiviral potency |

| Ebola Virus | This compound | TBD | Potential target for treatment |

Myocardial Protection

Inhibition of Cathepsin L has also been explored in cardiac applications, particularly during reperfusion following myocardial infarction.

- Cardiac Function Improvement : Studies have shown that inhibiting myocardial Cathepsin L during reperfusion can improve cardiac function and reduce infarct size. This suggests a protective role for Cathepsin L inhibitors in ischemic heart disease .

- Case Study : Experiments demonstrated that administration of Cathepsin Inhibitor IV during reperfusion significantly improved left ventricular function compared to control groups. These findings support the hypothesis that Cathepsin L inhibition may mitigate damage during cardiac events .

| Parameter | Control Group | Inhibitor Group | Improvement (%) |

|---|---|---|---|

| LV developed pressure | Baseline measures | 175% post-treatment | +75% |

| dP/dt max | Baseline measures | 178% post-treatment | +78% |

Mecanismo De Acción

Cathepsin L Inhibitor VI exerts its effects by binding to the active site of cathepsin L, thereby preventing the enzyme from cleaving its substrates. This inhibition disrupts the normal proteolytic activity of cathepsin L, leading to the accumulation of undegraded proteins within lysosomes. The molecular targets and pathways involved include the lysosomal degradation pathway, autophagy, and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Cathepsin B Inhibitors: Target the related enzyme cathepsin B, which shares structural similarities with cathepsin L but has distinct substrate specificity.

Cathepsin K Inhibitors: Inhibit cathepsin K, another cysteine protease involved in bone resorption and osteoclast function.

Cathepsin S Inhibitors: Target cathepsin S, which plays a role in antigen presentation and immune response.

Uniqueness

Cathepsin L Inhibitor VI is unique in its high specificity and potency for cathepsin L compared to other cathepsin inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies for treating various diseases, making it a valuable tool in both research and clinical settings .

Propiedades

Fórmula molecular |

C41H49N7O4S |

|---|---|

Peso molecular |

735.9 g/mol |

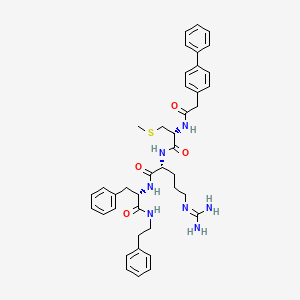

Nombre IUPAC |

(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-[(2S)-1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]pentanamide |

InChI |

InChI=1S/C41H49N7O4S/c1-53-28-36(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)40(52)47-34(18-11-24-45-41(42)43)39(51)48-35(26-30-14-7-3-8-15-30)38(50)44-25-23-29-12-5-2-6-13-29/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H,44,50)(H,46,49)(H,47,52)(H,48,51)(H4,42,43,45)/t34-,35+,36+/m1/s1 |

Clave InChI |

UYRQVAFRIYOHSH-SBPNQFBHSA-N |

SMILES isomérico |

CSC[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

SMILES canónico |

CSCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Secuencia |

XRF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.